N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide
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Overview
Description
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as BZAM, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a piperidine-based derivative and has been synthesized using different methods.
Mechanism of Action
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide acts as a modulator of the NMDA receptor, which is involved in the transmission of pain signals. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide binds to the glycine site of the NMDA receptor and enhances the activity of the receptor, leading to the inhibition of pain signals. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide also increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide can be used to study the NMDA receptor and its role in pain transmission, as well as the regulation of mood and anxiety. However, one limitation of N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide, including the development of more potent and selective NMDA receptor modulators. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide can also be used to study the role of the NMDA receptor in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide can be used to study the regulation of mood and anxiety and the development of new antidepressant and anxiolytic drugs.
Synthesis Methods
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide can be synthesized using various methods, including the reaction of 1-benzothien-5-ylmethylamine with 2-methoxyethyl isocyanate, followed by the reaction with 3-piperidinecarboxylic acid. Another method involves the reaction of 1-benzothien-5-ylmethylamine with 2-methoxyethyl isocyanate, followed by the reaction with 6-oxo-3-piperidinecarboxylic acid. These methods have been used to produce N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide with high purity and yield.
Scientific Research Applications
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including as a potential treatment for neuropathic pain, depression, and anxiety. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have analgesic effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the transmission of pain signals. N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has also been shown to have antidepressant and anxiolytic effects by increasing the levels of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-8-7-20-12-15(3-5-17(20)21)18(22)19-11-13-2-4-16-14(10-13)6-9-24-16/h2,4,6,9-10,15H,3,5,7-8,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLXUMUTPWSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)NCC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzothien-5-ylmethyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide |
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